molecular formula C12H7N3 B563457 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) CAS No. 105790-42-9

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)

Cat. No.: B563457
CAS No.: 105790-42-9
M. Wt: 193.209
InChI Key: WFQHWMKVJAASLC-UHFFFAOYSA-N
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Description

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) (CAS: 105790-42-9) is a polycyclic heteroaromatic compound featuring a fused cyclopentane ring integrated with pyrrolo-benzimidazole moieties . This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Preparation Methods

Radical Cyclization Approaches

Radical-mediated cyclization has emerged as a powerful strategy for constructing fused benzimidazole systems. In the synthesis of pyrido[1,2-a]benzimidazolequinones, homolytic aromatic substitution (HAS) using tributyltin hydride and camphorsulfonic acid enabled the formation of six- and seven-membered rings fused to benzimidazole cores . For 1H-cyclopenta[4, pyrrolo[2,3-e]benzimidazole, a similar approach could involve:

  • Quaternization of Imidazole Nitrogen : Activation of the benzimidazole’s 3-N position using a Brønsted acid (e.g., camphorsulfonic acid) to enhance electrophilicity for radical attack .

  • Radical Generation : Initiation via azo compounds (e.g., 1,1'-azobis(cyclohexanecarbonitrile)) to generate N-alkyl radicals from alkenyl or alkyl precursors.

  • Cyclization : Intramolecular HAS at the benzimidazole’s 2-position to form the cyclopenta ring .

Example Protocol :

  • React 2-(2-bromovinyl)benzimidazole with tributyltin hydride (3 equiv) and camphorsulfonic acid (1.2 equiv) in toluene at 110°C under argon .

  • Yield expectations: 63–70% based on analogous systems .

Copper-Catalyzed Coupling and Cyclization

Copper-catalyzed methods offer modularity for assembling benzimidazole-fused structures. A reported synthesis of benzo imidazo[1,2-c]pyrimidines involved coupling 2-(2-bromovinyl)benzimidazoles with cyanamide under CuI/L-proline catalysis . Adapting this for cyclopenta-pyrrolo systems:

  • Substrate Design : Use a pre-functionalized benzimidazole with bromovinyl and cyclopentene moieties.

  • Coupling-Cyclization : Employ CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMF at 80°C to facilitate Ullmann-type coupling and subsequent cyclization .

Critical Parameters :

  • Temperature : 80–100°C ensures kinetic control for regioselective cyclization .

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance copper catalyst activity .

Acid-Catalyzed Condensation

Classical acid-mediated condensations remain foundational for benzimidazole synthesis. A fast protocol using polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) achieved 2-arylbenzimidazoles in 6 minutes at 70°C . For cyclopenta-pyrrolo systems:

  • Precursor Assembly : React 4-methyl-1,2-phenylenediamine with cyclopentanecarboxylic acid under PVP-TfOH catalysis .

  • Cyclodehydration : Use H₂O₂ (30%) as an oxidant to form the benzimidazole nucleus .

  • Pyrrole Ring Formation : Introduce a pyrrole moiety via N-chloromethylbenzotriazole alkylation under NaNH₂ reflux .

Optimization Insights :

  • Catalyst Loading : 0.2 g PVP-TfOH per mmol substrate minimizes side reactions .

  • Reaction Time : <10 minutes prevents over-oxidation .

Multi-Component Tandem Reactions

Tandem reactions integrating cyclization and functionalization steps show promise. A three-component approach for benzotriazole-substituted benzimidazoles involved:

  • Condensation of 4-methyl-1,2-phenylenediamine with carboxylic acids.

  • Alkylation with N-chloromethylbenzotriazole under basic conditions .

Adaptation for Target Compound :

  • Replace carboxylic acids with cyclopentane derivatives.

  • Use tandem Buchwald–Hartwig amination and cyclization for pyrrole ring closure .

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Range Advantages
Radical Cyclization Tributyltin hydride, Camphorsulfonic acid110°C, Argon63–70%High regioselectivity
Copper Catalysis CuI, L-proline, K₂CO₃80°C, DMF57–83%Modular substrate scope
Acid Condensation PVP-TfOH, H₂O₂70°C, 6 min75–90%Rapid, scalable
Multi-Component NaNH₂, N-chloromethylbenzotriazoleReflux, CH₂Cl₂65–79%One-pot simplicity

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The nitrogen atoms and double bonds in the structure make it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing heterocycles, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) has been investigated for its bioactivity as a derivative of benzimidazole, a class known for various pharmacological effects. Recent studies indicate its potential in:

  • Antiviral Activity : Research has highlighted the effectiveness of benzimidazole derivatives against viruses such as Hepatitis C. Compounds related to this structure have shown EC50 values as low as 0.007 nM against specific viral targets, indicating potent antiviral properties .
  • Anti-inflammatory Effects : Several studies have synthesized derivatives of this compound and tested them for anti-inflammatory activity. For example, compounds derived from benzimidazole scaffolds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .
  • Analgesic Properties : The compound has also been evaluated for analgesic effects. In animal models, certain derivatives exhibited notable reductions in pain responses compared to standard analgesics like diclofenac .

Table 1: Summary of Pharmacological Activities

CompoundActivity TypeIC50/EC50 ValuesReference
1Antiviral (HCV)EC50 = 0.007 nM
2COX-1 InhibitionIC50 = 0.1664 nM
3COX-2 InhibitionIC50 = 0.0370 nM
4AnalgesicSignificant reduction

Mechanistic Insights

The mechanisms through which 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) exerts its effects are still under investigation. However, its interaction with specific enzyme systems and viral replication pathways has been documented:

  • Enzyme Inhibition : The compound's ability to inhibit cyclooxygenase enzymes suggests a mechanism that could be leveraged for developing new anti-inflammatory medications.
  • Viral Targeting : Its low EC50 values against Hepatitis C indicate that it may disrupt viral replication processes at very low concentrations, making it a candidate for further antiviral drug development.

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varying Ring Systems

1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) (CAS: 66327-71-7)

  • Molecular Formula : C₁₂H₈N₂
  • Molecular Weight : 180.21 g/mol
  • LogP : 2.37 (indicative of moderate lipophilicity)
  • PSA : 17.82 Ų (lower polarity compared to larger fused systems)
  • Key Differences : Replaces the cyclopentane ring with a smaller cyclobutane ring, reducing molecular weight and increasing ring strain. This structural alteration may decrease thermal stability and alter binding interactions in biological systems .

Imidazo[1,5-a]pyrrolo[2,3-e]pyrazines

  • Examples :
    • 3-Halo-imidazo[1,5-a]pyrrolo[2,3-e]pyrazines (e.g., Compound 92 in Scheme XV)
    • Derivatives with bicyclo[2.2.2]octane or pyrrolidine substituents (e.g., N-(4-(3-allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide) .
  • Key Differences: Incorporates pyrazine rings instead of benzimidazole, introducing additional nitrogen atoms.

Thiazole-Containing Analogues

  • Example : 1H-Cyclopenta[5,6]naphtho[2,3-d]thiazole(8CI,9CI) (CAS: 3714-00-9)
  • Key Differences: Substitutes benzimidazole with a thiazole ring, replacing nitrogen with sulfur.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Features
1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) Not Available Not Available Not Available Not Available Cyclopentane + benzimidazole fusion
1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) C₁₂H₈N₂ 180.21 2.37 17.82 Cyclobutane + benzimidazole fusion
Imidazo[1,5-a]pyrrolo[2,3-e]pyrazines Variable Variable Variable >30 Pyrazine core + bicyclic substituents
1H-Cyclopenta[5,6]naphtho[2,3-d]thiazole(8CI,9CI) Not Available Not Available Not Available Not Available Thiazole + naphtho-cyclopentane fusion

Key Observations:

  • Ring Size and Strain : The cyclopentane ring in the target compound likely offers reduced strain compared to cyclobutane analogs, improving conformational flexibility for receptor binding .
  • Heteroatom Influence : Thiazole-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may enhance π-stacking interactions but reduce metabolic stability compared to nitrogen-rich benzimidazoles .
  • Substituent Effects: Derivatives with sulfonamide or cyano groups (e.g., ) demonstrate how functionalization modulates solubility and target engagement. For instance, cyclopropanesulfonamide substituents increase PSA and hydrophilicity, critical for pharmacokinetic optimization .

Biological Activity

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C12H7N3C_{12}H_7N_3 and CAS number 105790-42-9, is characterized by a unique tetracyclic structure which includes three nitrogen atoms and multiple double bonds. Its structural features suggest a capacity for diverse interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) typically involves multi-step organic reactions. Common methods include cyclization reactions that form the tetracyclic core, often requiring specific catalysts and controlled conditions to ensure optimal yield and purity.

Synthetic Routes

  • Cyclization Reactions : These reactions are essential for forming the core structure of the compound.
  • Reaction Conditions : Temperature, pressure, and the use of solvents play crucial roles in determining the success of the synthesis.

The biological activity of 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) is primarily attributed to its interaction with various molecular targets. These interactions can lead to modulation of enzyme activities, particularly those involved in critical cellular processes.

Anticancer Activity

Research indicates that compounds related to benzimidazoles exhibit significant anticancer properties. For instance:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells.
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of benzimidazole exhibit cytotoxic effects against various cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .

Other Biological Activities

1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) may also exhibit:

  • Antimicrobial Properties : Related compounds have shown antibacterial and antifungal activities.
  • Antiparasitic Effects : Some benzimidazole derivatives are known for their activity against protozoan parasites.

Case Studies

Several studies highlight the biological potential of similar compounds:

  • Topoisomerase I Inhibition : A study on substituted benzimidazoles revealed significant inhibition of topoisomerase I activity, leading to increased cytotoxicity against human lymphoblast cell lines .
  • Cytostatic Assays : Compounds structurally related to 1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI) were subjected to cytostatic assays where they exhibited varying degrees of effectiveness against different cancer cell lines .

Data Table: Biological Activities

Activity TypeCompound TypeEffect ObservedReference
AnticancerBenzimidazole DerivativesCytotoxicity against HeLa and MCF7 cells
Topoisomerase InhibitorSubstituted BenzimidazolesSignificant inhibition of topoisomerase I
AntimicrobialBenzimidazole DerivativesAntibacterial and antifungal activities

Properties

IUPAC Name

3,5,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c1-2-7-8-4-5-10-12(14-6-13-10)11(8)15-9(7)3-1/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHWMKVJAASLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC4=NC=NC4=C3NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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